N-butyl-N-methyl-2-nitroaniline
Description
N-Butyl-N-methyl-2-nitroaniline is a nitroaniline derivative characterized by a nitro group (-NO₂) in the ortho position of the benzene ring, with a methyl (-CH₃) and butyl (-C₄H₉) group attached to the nitrogen atom. Nitroanilines are widely studied for their electronic and steric effects, which influence applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butyl-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-7-5-6-8-11(10)13(14)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GYVBDGSPDZOABW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by alkylation. For instance, the nitration of N-butyl-N-methylaniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Major Products Formed
Reduction: The major product is N-butyl-N-methyl-2-aminoaniline.
Substitution: Depending on the substituent, products like N-butyl-N-methyl-2-nitro-4-bromoaniline can be formed.
Scientific Research Applications
N-butyl-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Inferred structure; †Calculated based on formula.
Key Observations :
- Alkyl Chain Effects : The butyl group in the target compound increases steric bulk and lipophilicity compared to N-methyl-2-nitroaniline and N,N-dimethyl-2-nitroaniline . This may reduce solubility in polar solvents but enhance stability in organic matrices.
- Nitro Position : Ortho-substituted nitro groups (as in N-methyl-2-nitroaniline) often exhibit intramolecular hydrogen bonding, affecting reactivity and electronic properties. Para-substituted analogs (e.g., N-methyl-4-nitroaniline ) lack this interaction, leading to distinct resonance and dipole characteristics.
- Aromatic vs.
Physicochemical Properties
- Melting Point : N-Methyl-2-nitroaniline has a melting point (MP) of ~90°C (inferred from for a related compound), while para isomers (e.g., N-methyl-4-nitroaniline) typically exhibit higher MPs due to symmetry . The butyl group in the target compound may lower the MP due to reduced crystallinity.
- Solubility: Longer alkyl chains (e.g., butyl) enhance solubility in nonpolar solvents compared to methyl or benzyl derivatives. N-Benzyl-3-nitroaniline may show moderate solubility in aromatic solvents due to its benzyl group.
- Electronic Effects : The ortho-nitro group in the target compound likely induces strong electron-withdrawing effects, similar to N-methyl-2-nitroaniline , which can activate the ring for electrophilic substitution at specific positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
